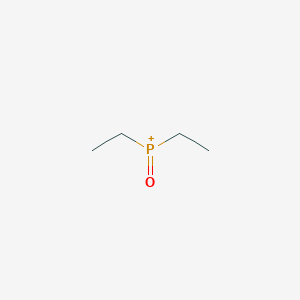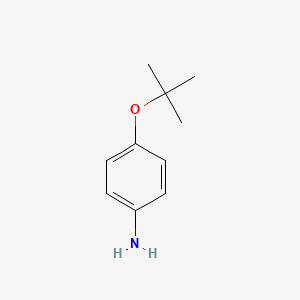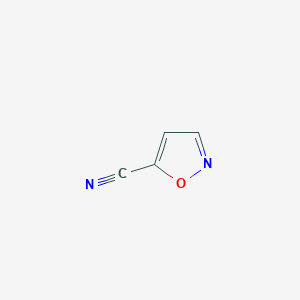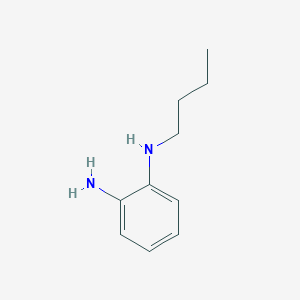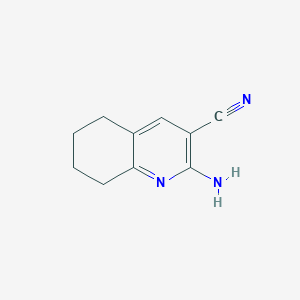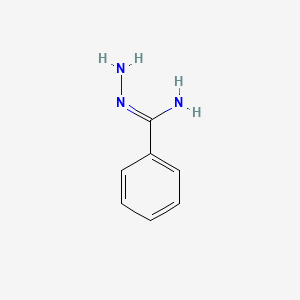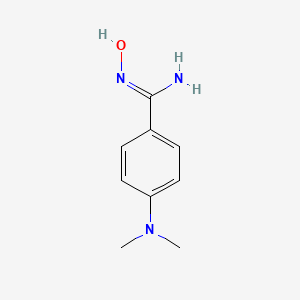![molecular formula C31H28P2 B1279269 (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene CAS No. 71042-54-1](/img/structure/B1279269.png)
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene
Overview
Description
The compound (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene is a chiral bicyclic structure that contains a norbornene (bicyclo[2.2.1]heptane) core with diphenylphosphino groups. This structure is of interest due to its potential use as a chiral ligand in asymmetric synthesis, which is a key area in the production of enantiomerically pure pharmaceuticals and other fine chemicals.
Synthesis Analysis
The synthesis of enantiopure norbornane derivatives, including those with (2S,3S)-bis[(diphenylphosphino)methyl] groups, has been achieved through a diastereoselective Diels-Alder reaction. This reaction involves di-(1R)-menthyl fumarate and 5-trimethylsilylcyclopentadiene, followed by a silver-promoted stereospecific frame rearrangement of a bromolactone intermediate . This method provides a route to obtain the desired chiral bicyclic ligands with high enantiomeric purity, which is crucial for their subsequent application in asymmetric catalysis.
Molecular Structure Analysis
The molecular structure of norbornene derivatives, which are closely related to the compound , has been studied using various techniques such as 1H NMR, FT-IR, CD, and X-ray crystallography . These studies have provided insights into the conformational preferences of these molecules. For example, X-ray crystallographic studies have confirmed the presence of a reverse-turn conformation in certain norborneno bispeptides, which may be relevant to understanding the spatial arrangement of the diphenylphosphino groups in (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene.
Chemical Reactions Analysis
The chiral bicyclic diphosphines synthesized from norbornane derivatives have been successfully used as ligands in rhodium-catalyzed asymmetric hydrogenations . These reactions demonstrate the utility of such compounds in enantioselective catalysis, leading to products with high enantiomeric excess. The ability to induce chirality in the hydrogenation process is a testament to the effectiveness of the molecular design and synthesis of these ligands.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene are not detailed in the provided papers, the general properties of related norbornene derivatives and their phosphine ligands can be inferred. These compounds are typically solid at room temperature and may exhibit high melting points due to their rigid bicyclic structure. The presence of diphenylphosphino groups suggests that they would have good solubility in organic solvents, which is important for their application in catalytic reactions. The chiral nature of these compounds also implies optical activity, which can be analyzed using techniques such as circular dichroism (CD) .
Scientific Research Applications
Enantioselective Synthesis
(Morimoto, Yamazaki, & Achiwa, 2004) and (Morimoto, Yamazaki, & Achiwa, 2005) discuss the synthesis of enantiopure bicyclo[2.2.1]heptane derivatives having both (2S,3S)-bis[(diphenylphosphino)methyl] and 7-syn-oxygen functional groups. These compounds are synthesized using diastereoselective Diels-Alder reactions, followed by silver-promoted stereospecific frame rearrangement. They are used in rhodium-catalyzed asymmetric hydrogenations, highlighting their potential in enantioselective synthesis.
Catalysis in Polymerization
(Alt & Heitz, 1998) explored the use of bicyclo[2.2.1]hept-2-ene (norbornene) in polymerization, catalyzed by cobalt(II) compounds. The polymerization in the presence of ethene results in low molecular weight polymers, showing the potential of these compounds in creating specific polymer structures.
Ligand Chemistry in Metal Complexes
(Brunner, Muschiol, & Zabel, 2008) discuss the oxidation of (E)-1,2-bis(diphenylphosphanyl)ethene to yield 2,3-bis(diphenylphosphoryl)bicyclo[2.2.1]hept-5-ene (NorphosO). They describe the synthesis and application of these compounds as ligands in metal complexes, underscoring their importance in the field of ligand chemistry.
Photoreactive Polymer Applications
(Griesser et al., 2009) studied Poly(N,N'-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), a polymer containing photoreactive arylamide groups. Upon UV irradiation, these groups undergo a photo-Fries rearrangement, leading to significant changes in the polymer's refractive index and surface properties. This demonstrates the potential of these compounds in creating photoreactive materials for optical applications.
Asymmetric Catalysis
(Brunner et al., 1981) present the use of bicyclo[2.2.1]hept-5-en-2,3-diylbis(diphenylphosphane oxide) in asymmetric catalysis. The resolution of this racemic compound and its application in Rhodium-catalyzed hydrogenations for amino acid synthesis highlights its role in asymmetric synthesis and catalysis.
Safety And Hazards
The compound is labeled with the warning hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .
properties
IUPAC Name |
[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24-,25+,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHPMXMJUCLPA-QHNMYUOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]([C@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene | |
CAS RN |
71042-54-1 | |
| Record name | (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
